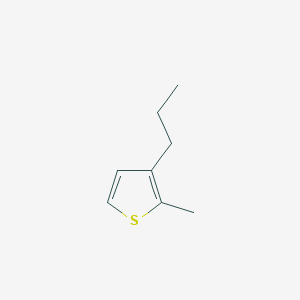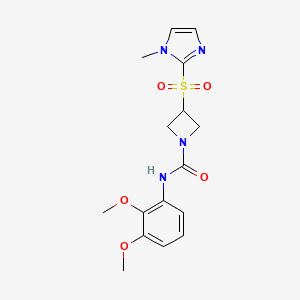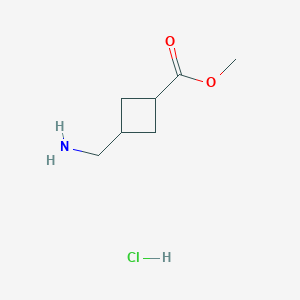![molecular formula C27H23BrN6O3S B2414034 1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone CAS No. 899348-67-5](/img/structure/B2414034.png)
1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone” is a complex organic molecule. It contains a triazoloquinazolinone core, which is a type of heterocyclic compound . These types of compounds are often found in both natural and synthetic biologically active compounds .
Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific structure of “this compound” would require more detailed analysis.Chemical Reactions Analysis
The chemical reactions involving triazoloquinazolinone compounds can be complex and varied. The derivatization of the triazole ring is based on the phenomenon of bioisosteres, in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Scientific Research Applications
Quality Control and Pharmaceutical Analysis
Research has been conducted on developing quality control methods for compounds similar to the specified chemical, which are seen as promising antimalarial agents. This includes the implementation of various quality control indicators such as solubility, identification using spectroscopy, and assay by potentiometric titration (Danylchenko et al., 2018).
Synthesis and Structural Analysis
Studies focusing on the synthesis of similar triazoloquinazoline compounds have been conducted. These studies include the development of methods for the synthesis of compounds with potential pharmaceutical applications and the characterization of these compounds using techniques such as X-ray diffraction and spectral data analysis. Examples include the microwave-assisted synthesis of related compounds (Said et al., 2020) and investigations into the synthesis of triazolylquinazolines and their analogues (Gescher et al., 1977).
Anticancer Potential
Research has identified certain triazoloquinazoline scaffolds, similar in structure to the specified chemical, as having potential anticancer properties. These compounds have been tested for their activity against various cancer cell lines, demonstrating selective influence on certain types of cancer cells (Pokhodylo et al., 2020).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds structurally related to the specified chemical. This includes the synthesis and evaluation of their antibacterial and antifungal activities against various microbes (Ram et al., 2016).
Future Directions
The future directions for research on “1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone” and similar compounds could involve the development of more effective and potent medicinal agents . This could include further exploration of their antimicrobial properties, as well as their potential uses in other areas of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta in the kidney .
Mode of Action
This compound acts as a reversible UT-B-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner . This means it competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane .
Biochemical Pathways
The inhibition of UT-B affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle occurs in the liver and is critical for the removal of excess nitrogen from the body. By inhibiting UT-B, this compound disrupts the urea cycle, leading to changes in urea concentration and distribution in the body .
Result of Action
The inhibition of UT-B by this compound has been shown to effectively decrease maximum urinary concentration and increase urination volume . This suggests it could potentially be used to modulate urinary concentration and volume in conditions where these are abnormal .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to bind to UT-B. Similarly, the presence of other substances that also bind to UT-B could influence the compound’s efficacy by competing for the same binding site. The compound’s stability could be affected by factors such as temperature and light .
properties
IUPAC Name |
1-[4-[4-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN6O3S/c1-18(35)19-6-10-21(11-7-19)32-14-16-33(17-15-32)25-23-4-2-3-5-24(23)34-26(29-25)27(30-31-34)38(36,37)22-12-8-20(28)9-13-22/h2-13H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWHLAQIECRVON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


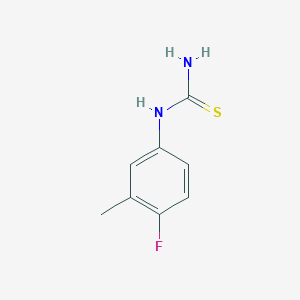
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2413954.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone oxalate](/img/structure/B2413959.png)
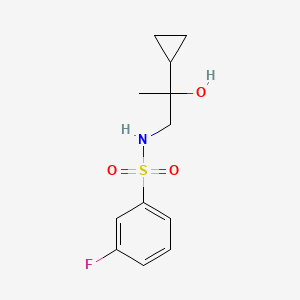


![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2413965.png)

![N-(3-fluoro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2413967.png)
